molecular formula C26H34N6O4 B11426089 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11426089
M. Wt: 494.6 g/mol
InChI Key: OYYYEBRNCWDOIP-UHFFFAOYSA-N
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Description

5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. They interact with biological targets, influencing various biochemical pathways.

Medicine

Medicinally, compounds like this are explored for their therapeutic potential. They may serve as lead compounds in drug discovery, particularly for diseases where triazole derivatives have shown efficacy.

Industry

In the industrial sector, these compounds are used in the development of agrochemicals, dyes, and other specialty chemicals. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action for 5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure with various derivatives.

    Benzotriazole: Another triazole derivative with different substituents.

    Tetrazole: Similar in structure but with an additional nitrogen atom.

Uniqueness

The uniqueness of 5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H34N6O4

Molecular Weight

494.6 g/mol

IUPAC Name

5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C26H34N6O4/c1-6-35-20-9-8-19(14-21(20)36-7-2)10-11-28-26(34)24-25(27)32(31-30-24)15-22(33)29-23-17(4)12-16(3)13-18(23)5/h8-9,12-14H,6-7,10-11,15,27H2,1-5H3,(H,28,34)(H,29,33)

InChI Key

OYYYEBRNCWDOIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N)OCC

Origin of Product

United States

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